molecular formula C5H11ClN2O B2649302 (2E)-4-amino-N-methylbut-2-enamide hydrochloride CAS No. 2034161-83-4; 2414921-95-0

(2E)-4-amino-N-methylbut-2-enamide hydrochloride

Cat. No.: B2649302
CAS No.: 2034161-83-4; 2414921-95-0
M. Wt: 150.61
InChI Key: FCUIGYUGLHURJC-SQQVDAMQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-amino-N-methylbut-2-enamide hydrochloride is a chemical compound with the molecular formula C5H10N2O.ClH. It is known for its applications in various fields, including pharmaceuticals and organic synthesis. This compound is characterized by its unique structure, which includes an amino group and a double bond, making it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-amino-N-methylbut-2-enamide hydrochloride typically involves the reaction of N-methylbut-2-enamide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-amino-N-methylbut-2-enamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can lead to a wide range of substituted compounds, depending on the nature of the substituent introduced.

Scientific Research Applications

(2E)-4-amino-N-methylbut-2-enamide hydrochloride has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: It is a key component in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: In industrial applications, it is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2E)-4-amino-N-methylbut-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride: This compound shares a similar structure but has a dimethylamino group instead of an amino group.

    (2E)-4-(Diethylamino)-2-butenoic acid hydrochloride: Similar to the above compound but with a diethylamino group.

Uniqueness

(2E)-4-amino-N-methylbut-2-enamide hydrochloride is unique due to its specific amino group and double bond configuration, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and pharmaceuticals.

Properties

CAS No.

2034161-83-4; 2414921-95-0

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61

IUPAC Name

(E)-4-amino-N-methylbut-2-enamide;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-7-5(8)3-2-4-6;/h2-3H,4,6H2,1H3,(H,7,8);1H/b3-2+;

InChI Key

FCUIGYUGLHURJC-SQQVDAMQSA-N

SMILES

CNC(=O)C=CCN.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.